![molecular formula C9H13N3O3S B2446769 N-[1-(2-Methylsulfonylethyl)pyrazol-4-yl]prop-2-enamide CAS No. 2361639-86-1](/img/structure/B2446769.png)
N-[1-(2-Methylsulfonylethyl)pyrazol-4-yl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(2-Methylsulfonylethyl)pyrazol-4-yl]prop-2-enamide, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It is a pyrazole derivative that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mechanism of Action
N-[1-(2-Methylsulfonylethyl)pyrazol-4-yl]prop-2-enamide acts as a selective antagonist of mGluR5, which is a G protein-coupled receptor that is widely expressed in the central nervous system. By blocking the activation of mGluR5, N-[1-(2-Methylsulfonylethyl)pyrazol-4-yl]prop-2-enamide modulates glutamatergic neurotransmission, which plays a critical role in various physiological and pathological processes.
Biochemical and Physiological Effects
N-[1-(2-Methylsulfonylethyl)pyrazol-4-yl]prop-2-enamide has been shown to have several biochemical and physiological effects, including reducing the release of glutamate, modulating synaptic plasticity, and improving cognitive function. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
N-[1-(2-Methylsulfonylethyl)pyrazol-4-yl]prop-2-enamide has several advantages for lab experiments, including its high selectivity for mGluR5, its ability to penetrate the blood-brain barrier, and its relatively low toxicity. However, it also has some limitations, including its short half-life and the need for careful dosing to avoid potential off-target effects.
Future Directions
There are several future directions for the study of N-[1-(2-Methylsulfonylethyl)pyrazol-4-yl]prop-2-enamide, including:
1. Investigating its potential therapeutic applications in the treatment of anxiety, depression, addiction, and other neurological and psychiatric disorders.
2. Developing more potent and selective mGluR5 antagonists based on the structure of N-[1-(2-Methylsulfonylethyl)pyrazol-4-yl]prop-2-enamide.
3. Studying the role of mGluR5 in synaptic plasticity and learning and memory processes.
4. Investigating the potential neuroprotective effects of N-[1-(2-Methylsulfonylethyl)pyrazol-4-yl]prop-2-enamide in animal models of neurodegenerative diseases.
5. Exploring the potential use of N-[1-(2-Methylsulfonylethyl)pyrazol-4-yl]prop-2-enamide as a tool for studying the role of mGluR5 in various physiological and pathological processes.
Conclusion
In conclusion, N-[1-(2-Methylsulfonylethyl)pyrazol-4-yl]prop-2-enamide is a selective antagonist of mGluR5 that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has several advantages for lab experiments, including its high selectivity and relatively low toxicity, but also has some limitations that need to be carefully considered. There are several future directions for the study of N-[1-(2-Methylsulfonylethyl)pyrazol-4-yl]prop-2-enamide, including investigating its potential therapeutic applications, developing more potent and selective mGluR5 antagonists, and exploring its role in various physiological and pathological processes.
Synthesis Methods
The synthesis of N-[1-(2-Methylsulfonylethyl)pyrazol-4-yl]prop-2-enamide involves the reaction of 2-methylsulfonyl-4,5-diphenyl-1H-imidazole with propargyl bromide in the presence of a base. The resulting propargylated imidazole is then reacted with 4-bromo-1-(pyrazol-4-yl)but-1-en-3-one to yield N-[1-(2-Methylsulfonylethyl)pyrazol-4-yl]prop-2-enamide.
Scientific Research Applications
N-[1-(2-Methylsulfonylethyl)pyrazol-4-yl]prop-2-enamide has been widely used in scientific research to study the role of mGluR5 in various physiological and pathological processes. It has been shown to have potential therapeutic applications in the treatment of several neurological and psychiatric disorders, including anxiety, depression, addiction, and neurodegenerative diseases.
properties
IUPAC Name |
N-[1-(2-methylsulfonylethyl)pyrazol-4-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3S/c1-3-9(13)11-8-6-10-12(7-8)4-5-16(2,14)15/h3,6-7H,1,4-5H2,2H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPAIMCGEQYCMQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCN1C=C(C=N1)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2-Methylsulfonylethyl)pyrazol-4-yl]prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

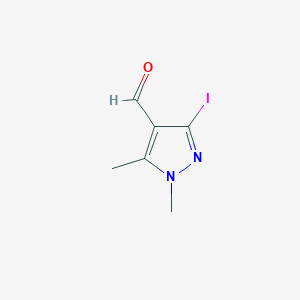

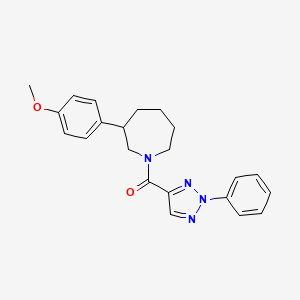

![2-(3,4-dimethylphenyl)-4-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2446696.png)
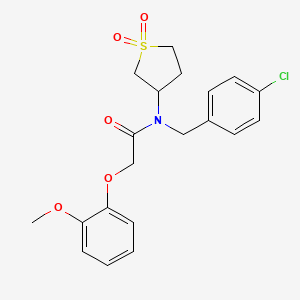
![1-benzyl-7-methyl-2-(4-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2446698.png)
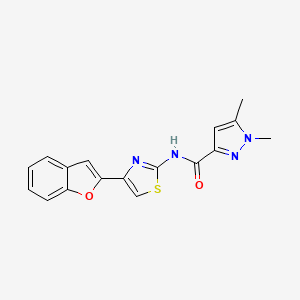
![1-(2-Methoxyphenyl)-4[2-(2,3-dimethoxybenzoyl)aminoethyl]piperazine](/img/structure/B2446701.png)

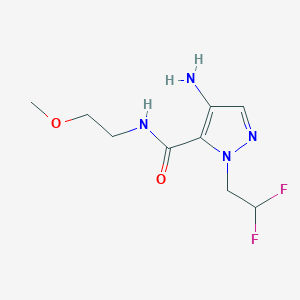
![2-Methoxy-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzenesulfonamide](/img/structure/B2446706.png)
![N-(2,4-difluorophenyl)-4-[4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]benzamide](/img/structure/B2446708.png)
![3-(5-(1-(2-(benzo[d]thiazol-2-ylthio)acetyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one](/img/structure/B2446709.png)